N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
Description
N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic ethanediamide (oxalamide) derivative featuring a bifunctional structure. The molecule comprises:
- A 4-methylphenyl (p-tolyl) methyl group on the opposing nitrogen, enhancing lipophilicity and steric bulk. This compound’s design leverages the bioisosteric properties of thiophene (a sulfur-containing heterocycle) and the sulfonyl group’s stability, which may influence pharmacokinetic or pharmacodynamic profiles.
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-9-11-17(12-10-16)14-23-21(25)22(26)24-15-20(19-8-5-13-29-19)30(27,28)18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNLRFZTNSHGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps One common approach is to start with the thiophene ring, which is then functionalized with a benzenesulfonyl groupThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group.
Substitution: The ethanediamide backbone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the benzenesulfonyl group produces benzyl derivatives .
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring may participate in electron transfer processes, while the ethanediamide backbone can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl and Heterocyclic Moieties
Key Observations :
- Thiophene vs. Furan : Thiophene’s sulfur atom enhances aromatic stability and polarizability compared to furan, which may improve interactions with hydrophobic protein pockets .
- Ethanediamide vs. Acetamide : The ethanediamide scaffold (two amide bonds) in the target compound may confer greater conformational rigidity and hydrogen-bonding capacity than the single amide in ’s N-(4-bromophenyl)-2-(2-thienyl)acetamide, which exhibited antimycobacterial activity .
Pharmacological Potential
- Thiophene-Containing Analogues : highlights antimycobacterial activity in N-(aryl)-2-thiophen-2-ylacetamides, suggesting the target’s thiophene moiety could contribute to similar bioactivity .
- Sulfonyl Group Role : Compounds with benzenesulfonyl groups (e.g., ) demonstrate enzyme-inhibitory properties, implying the target may act on sulfonyl-dependent targets like proteases or kinases .
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide, identified by its CAS number 896331-30-9, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 442.6 g/mol. The structural features include a benzenesulfonyl group and a thiophene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.6 g/mol |
| CAS Number | 896331-30-9 |
Antibacterial and Antifungal Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit notable antibacterial and antifungal activities. For instance, studies have shown that modifications in the sulfonamide structure can enhance these biological effects, suggesting that this compound may be effective against a range of pathogens .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Similar compounds have been documented to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms . The binding affinity and inhibition potency against different isoforms of CAs can vary significantly, indicating the need for further exploration of this compound's interactions with these enzymes.
Case Studies
A series of studies have focused on the synthesis and evaluation of sulfonamide derivatives related to this compound. For example:
- Study on Carbonic Anhydrase Inhibition : A related compound was shown to effectively inhibit human carbonic anhydrase isoforms with subnanomolar potency, suggesting that structural modifications can lead to enhanced activity .
- Antimicrobial Testing : Compounds structurally similar to this compound have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria in vitro .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-chloro-2-(benzenesulfonyl)-phenyl]-3,4-dimethoxybenzene-1-sulfonamide | Contains a chloro substituent | Enhanced antibacterial activity |
| N-[2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide | Different thiophene position | Affects reactivity |
| N-[2-(benzenesulfonyl)-ethyl]-3-methoxybenzene-sulfonamide | Lacks the dimethoxy group | Retains antibacterial properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the thiophene-containing precursor followed by coupling with the ethanediamide backbone. Key steps include:
- Sulfonylation : Reacting a thiophen-2-yl ethylamine derivative with benzenesulfonyl chloride under nitrogen atmosphere in dichloromethane (DCM) at 0–5°C .
- Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfonylated intermediate to the (4-methylphenyl)methylamine moiety in dimethyl sulfoxide (DMSO) at room temperature .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of benzenesulfonyl (δ 7.5–8.0 ppm, aromatic protons), thiophene (δ 6.8–7.2 ppm), and ethanediamide (δ 2.5–3.5 ppm, CH₂ groups) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₃N₂O₄S₂) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and amide groups) .
Q. What solvent systems are recommended for solubility testing, and how does structural polarity influence formulation?
- Methodological Answer : Solubility is assessed in a tiered approach:
- Polar Solvents : DMSO (≥50 mg/mL) and ethanol (limited solubility due to hydrophobic aryl groups) .
- Buffered Solutions : Phosphate-buffered saline (PBS) at pH 7.4 for in vitro assays, with sonication to disperse aggregates .
- Structural Insights : The benzenesulfonyl group enhances hydrophilicity, while the 4-methylphenyl moiety reduces aqueous solubility, necessitating co-solvents like cyclodextrins for biological studies .
Q. What preliminary assays are used to evaluate biological activity, and how are false positives mitigated?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Dose-response curves (0.1–100 µM) against target enzymes (e.g., kinases) with ATPγS as a cofactor .
- Cellular Viability Assays : MTT or resazurin-based tests in cancer cell lines (IC₅₀ determination) with controls for solvent cytotoxicity .
- False-Positive Controls : Include heat-denatured enzymes and vehicle-only samples to rule out non-specific binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while minimizing off-target effects?
- Methodological Answer : Systematic modifications and assay cascades are critical:
- Core Modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Backbone Flexibility : Introduce methyl groups to the ethanediamide spacer to restrict conformation and improve selectivity .
- In Silico Docking : Use AutoDock Vina to predict binding modes to the target protein (e.g., PARP-1) and prioritize analogs with lower ∆G values .
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes, and how does this inform toxicity profiles?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. A half-life <30 min suggests rapid metabolism .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to identify competitive/non-competitive inhibition. IC₅₀ values >10 µM indicate low risk .
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify thiophene epoxidation, a common bioactivation pathway for thiophene-containing drugs .
Q. How do pH and temperature variations affect the compound’s stability in long-term storage, and what degradation products are observed?
- Methodological Answer : Stability studies follow ICH guidelines:
- Accelerated Conditions : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC; >5% degradation suggests need for desiccants .
- pH-Dependent Hydrolysis : Incubate in buffers (pH 1–9) at 37°C. Major degradation products include benzenesulfonic acid (pH <3) and thiophene-2-ethylamine (pH >8) .
- Light Sensitivity : Expose to UV (320 nm) for 48 hours; photooxidation of the thiophene ring generates sulfoxide derivatives .
Q. How can contradictory data between in vitro and in vivo efficacy studies be resolved?
- Methodological Answer : Address discrepancies through pharmacokinetic and formulation adjustments:
- Bioavailability Analysis : Compare plasma concentrations (AUC₀–24h) after oral vs. intravenous administration. Low oral bioavailability (<20%) suggests poor absorption .
- Prodrug Strategies : Mask polar groups (e.g., ethanediamide) with acetyl esters to enhance membrane permeability .
- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs (e.g., tumors) via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
